molecular formula C4H4CdO4 B085896 Cadmium succinate CAS No. 141-00-4

Cadmium succinate

Cat. No. B085896
CAS RN: 141-00-4
M. Wt: 228.49 g/mol
InChI Key: RHIAOOMCMLDTKE-UHFFFAOYSA-L
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Description

Cadmium succinate is a chemical compound of cadmium . Cadmium is a transition metal and chemical element with the symbol Cd and atomic number 48 . It is found naturally in the earth’s crust, though rarely on its own .


Molecular Structure Analysis

Cadmium succinate has a molecular formula of C4H4CdO4 . The complexes formed in the cadmium (II) succinate hydrogen ion systems in aqueous solution have been characterized by means of glass-electrode potentiometry .


Chemical Reactions Analysis

The complexes formed in the cadmium (II) succinate hydrogen ion systems in aqueous solution have been characterized by means of glass-electrode potentiometry .


Physical And Chemical Properties Analysis

Cadmium succinate has a molecular weight of 228.49 g/mol . The complexes formed in the cadmium (II) succinate hydrogen ion systems in aqueous solution have been characterized by means of glass-electrode potentiometry .

Scientific Research Applications

Environmental Remediation

Cadmium succinate can be used in environmental remediation, specifically in the removal of cadmium (Cd) from the environment . The microbial remediation has been accepted as an effective decontamination tool for environmental applications . The Cd decontamination potential of the microbes depends on various internal and external factors .

Cadmium-Microbe Interactive Relations

The study of cadmium-microbe interactive relations is another application of Cadmium succinate . This study provides an insight into the mechanisms involved between the microbes and the environmental Cd .

Cadmium Resistance and Bioremediation

Cadmium succinate is used in the study of cadmium resistance and bioremediation . The focus has been on presenting the mechanism of cadmium resistance and bioremediation, including the kinetics involved in the process .

Collaborative Remediation of Cadmium-Contaminated Soil

Cadmium succinate can be used in the collaborative remediation of cadmium-contaminated soil . The main objective of this study is to explore the remediation mechanism of cadmium-contaminated soil using a combined approach of lawn plants and microbes .

Enhancing Bioavailability of Cadmium in Soil

Another application of Cadmium succinate is in enhancing the bioavailability of cadmium in the soil . The combined action of lawn plants and Bacillus cereus improves soil quality, enhancing the bioavailability of cadmium in the soil .

Reshaping Microbial Communities in Soil

Cadmium succinate can be used to reshape the microbial communities in both rhizosphere and non-rhizosphere soils . Bacillus cereus can enhance the potential of lawn plants to remediate cadmium-contaminated soil and reshape the microbial communities in both rhizosphere and non-rhizosphere soils .

Mechanism of Action

Target of Action

Cadmium succinate primarily targets the mitochondrial oxidative phosphorylation system . It interacts with the alternative oxidase (AOX) pathway and the cytochrome oxidase pathway (COX) . Cadmium also affects proteins with zinc-binding structures, which are present in many DNA repair proteins, transcription factors, and the tumor suppressor protein p53 .

Mode of Action

Cadmium succinate acts as an uncoupler of mitochondrial oxidative phosphorylation . It stimulates KCN-insensitive respiration and KCN-SHAM-insensitive respiration, indicating the involvement of the AOX pathway . It decreases KCN-sensitive respiration, suggesting an inhibition of the COX pathway . Cadmium also induces widespread misfolding and aggregation of nascent proteins .

Biochemical Pathways

Cadmium succinate affects various biochemical pathways. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . The epigenetic effects of Cadmium, including DNA methylation and histone modifications, have also been reported .

Pharmacokinetics

It is known that cadmium has a low rate of excretion from the body and is accumulated in organisms, with an extremely protracted biological half-life . Cadmium can be taken up via ion channels or by phagocytosis and, due to the low pH, may dissolve gradually in lysosomes .

Result of Action

The action of cadmium succinate results in disturbed cellular respiration and induced oxidative cellular stress . It increases extramitochondrial LOX activity, lipid peroxidation, and oxidized and reduced glutathione, which induces an antioxidant response with enhanced SOD and CAT activities . Cadmium also inhibits soybean root growth .

Action Environment

Cadmium is a toxic non-essential heavy metal mainly originating from industrial activities and causes environmental pollution . It affects all organisms, and its bioaccumulation in the food chain may be unhealthy . Cadmium concentrations vary in non-polluted soils from 0.04 to 0.32 mM, whereas in polluted soils it varies from 0.32 to about 1.0 mM . The environmental factors significantly influence the action, efficacy, and stability of cadmium succinate .

Safety and Hazards

Cadmium succinate is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Cadmium exerts toxic effects on the kidneys as well as the skeletal and respiratory systems . It is classified as a human carcinogen . Long-term occupational exposure to cadmium at excess concentrations can cause adverse health effects on the kidneys and lungs .

Future Directions

Cadmium-resistant bacteria have been studied for their potential in cadmium remediation . The use of metabolic active immobilized microalgae may be an attractive future option for detoxification and recovery of cadmium . Most cadmium metal today is produced as a by-product of the extraction, smelting, and refining of the nonferrous metals – zinc, lead, and copper .

properties

IUPAC Name

butanedioate;cadmium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.Cd/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIAOOMCMLDTKE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4CdO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044550
Record name Cadmium butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cadmium succinate

CAS RN

141-00-4
Record name Cadmium succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, cadmium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cadmium butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cadmium succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CADMIUM SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI6PK28624
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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